3,4-Dihydroxy-5-nitrobenzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydroxy-5-nitrobenzoic acid was achieved from vanillin through a process involving nitration oxylation to afford 5-nitrovanillic acid, followed by demethylation. This method improved the total yield from 34.15% to 65.92% by utilizing cheaper reagents and optimizing some reaction steps (Chen Yi, 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various methods such as X-ray crystallography, revealing unique bonding features and physical properties. For instance, the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid derivatives were determined, providing insights into their unique bonding features and physical properties (J. D'angelo et al., 2008).
Chemical Reactions and Properties
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the compound's versatility in chemical reactions (Soňa Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid and its derivatives have been extensively studied through crystallography and other physical analyses. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, revealed hydrogen-bonded dimers, providing insight into its physical properties (M. J. Jedrzejas et al., 1995).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid derivatives exhibit significant diversity. For example, derivatives of 4-hydroxybenzoic acid, including those with nitro substituents, showcase a range of chemical behaviors and applications in synthesis and material science (G. Cavill, 1945).
Scientific Research Applications
Influenza Virus Neuraminidase Inhibition : A study highlights the crystal structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which crystallizes as hydrogen-bonded dimers. This structure is key in its role as an influenza virus neuraminidase inhibitor (Jedrzejas et al., 1995).
Synthesis of Heterocyclic Scaffolds : Another study discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in synthesizing various heterocyclic scaffolds, which has potential implications in drug discovery (Křupková et al., 2013).
Determination of Sulfhydryl Groups : A water-soluble aromatic disulfide related to 3,4-Dihydroxy-5-nitrobenzoic Acid is useful for determining sulfhydryl groups in biological materials, with potential applications in studying disulfide bonds in blood (Ellman, 1959).
Thiol-Quantification Enzyme Assays : The development of 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent for thiol-quantification in enzyme assays offers a more practical and efficient alternative for high-throughput assays (Maeda et al., 2005).
Crystal Structure Analysis : The structure of 4-carboxy-2-nitrobenzeneboronic acid, which is flat with a boronic acid group nearly normal to the benzene ring, suggests potential interactions with nitro groups, relevant in crystallography and material sciences (Soundararajan et al., 1993).
Determination of Bioactive Nitrocompounds : A high-precision method for determining 4-bromomethyl-3-nitrobenzoic acid, with applications in pharmaceutical analysis and quality control (Freitas et al., 2014).
Synthesis of Vanillin Derivatives : A process that improves yield and efficiency in synthesizing 3,4-Dihydroxyl-5-Nitrovanillic Acid from vanillin, which has potential applications in flavor and fragrance industries (Yi, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-nitrobenzoic Acid | |
CAS RN |
84211-30-3 | |
Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.